molecular formula C10H11N3 B11914952 2-Methylquinoline-4,7-diamine

2-Methylquinoline-4,7-diamine

Cat. No.: B11914952
M. Wt: 173.21 g/mol
InChI Key: QOCFGSBXECMBCR-UHFFFAOYSA-N
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Description

2-Methylquinoline-4,7-diamine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their broad range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound this compound is particularly notable for its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-4,7-diamine can be achieved through several methods. One common approach involves the Doebner–von Miller synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds under acidic conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are designed to be efficient, cost-effective, and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinoline-4,7-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

2-Methylquinoline-4,7-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methylquinoline-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets can vary depending on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Uniqueness: 2-Methylquinoline-4,7-diamine is unique due to the presence of both methyl and diamine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and industrial chemicals .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

2-methylquinoline-4,7-diamine

InChI

InChI=1S/C10H11N3/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,11H2,1H3,(H2,12,13)

InChI Key

QOCFGSBXECMBCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)N)N

Origin of Product

United States

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